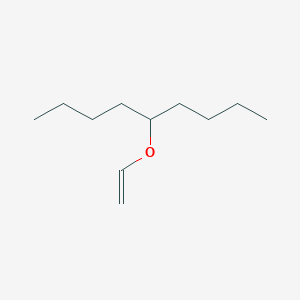

5-(Ethenyloxy)nonane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

564478-60-0 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

5-ethenoxynonane |

InChI |

InChI=1S/C11H22O/c1-4-7-9-11(12-6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |

InChI Key |

UXQSMGVKRZEJEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)OC=C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Studies of 5 Ethenyloxy Nonane

Electrophilic and Nucleophilic Reactions of the Ethenyloxy Moiety

The vinyl ether moiety is inherently nucleophilic due to resonance donation from the adjacent oxygen atom. This enhanced nucleophilicity makes the terminal vinylic carbon a prime target for electrophiles and enables the vinyl group to participate in a range of addition and cycloaddition reactions.

Vinyl ethers, including 5-(ethenyloxy)nonane, readily undergo electrophilic addition reactions. The mechanism typically involves the initial attack of an electrophile on the electron-rich β-carbon of the vinyl group. This addition results in the formation of a carbocationic intermediate on the α-carbon, which is significantly stabilized by the resonance-donating effect of the adjacent oxygen atom, forming an oxonium ion. youtube.com This stabilized intermediate then reacts with a nucleophile to yield the final addition product.

For instance, the reaction of a vinyl ether with an electrophilic agent like p-toluenesulfenyl chloride (pTolSCl) proceeds through an episulfonium ion intermediate. tandfonline.com In the presence of a Lewis acid, the resulting adduct can further react with various nucleophiles, including silyl (B83357) enol ethers and allyltrimethylsilane, to form new carbon-carbon bonds. tandfonline.comtandfonline.comresearchgate.net Similarly, under acidic conditions, vinyl ethers can undergo hydrolysis to form an aldehyde (in this case, acetaldehyde) and the corresponding alcohol (nonan-5-ol), or react with alcohols to form acetals. stackexchange.com The reactivity of alkyl vinyl ethers in such reactions often correlates with the inductive effect of the alkyl group. researchgate.net

Table 1: Examples of Electrophilic Addition Reactions to Vinyl Ethers

| Electrophile | Nucleophile | Product Type | Reference |

|---|---|---|---|

| H₃O⁺ | H₂O | Aldehyde + Alcohol | stackexchange.com |

| R'OH / H⁺ | R'OH | Acetal | stackexchange.com |

| ArSCl | - | 2-Alkoxy-2-chloroethyl sulfide | tandfonline.com |

| ArSCl / Lewis Acid | Silyl Enol Ether | C-C bond formation | tandfonline.comtandfonline.com |

The electron-rich nature of the vinyl ether double bond in this compound makes it an excellent dienophile, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene, such as a 1,2,4,5-tetrazine (B1199680) or a 5-nitro-1,2,3-triazine. wikipedia.orgnih.gov These reactions are often rapid and highly efficient, providing a powerful method for synthesizing heterocyclic compounds. nih.gov

Vinyl ethers can also participate in standard Diels-Alder reactions with electron-rich dienes, although this typically requires catalysis or forcing conditions. conicet.gov.armdpi.com Furthermore, radical cation Diels-Alder reactions of vinyl ethers have been achieved through electrocatalysis, proceeding through a stepwise mechanism involving a single-electron transfer (SET) process. nih.govbeilstein-journals.org Beyond [4+2] cycloadditions, vinyl ethers can undergo [2+2] photocycloaddition reactions with suitable partners, such as enol esters, to form substituted cyclobutane (B1203170) rings. rsc.org

Table 2: Cycloaddition Reactions Involving Vinyl Ethers

| Cycloaddition Type | Diene/Partner | Key Features | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Electron-poor dienes (e.g., tetrazines) | Rapid reaction, forms heterocycles | wikipedia.orgnih.gov |

| Radical Cation Diels-Alder | Electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) | Triggered by single-electron transfer (SET), stepwise mechanism | nih.govbeilstein-journals.org |

| [2+2] Photocycloaddition | Enol esters | Forms cyclobutene (B1205218) derivatives after elimination | rsc.org |

| Hetero-Diels-Alder | 2-Methylene-1,3-dicarbonyls | Forms 3,4-dihydro-2H-pyrans regioselectively | rsc.org |

Addition Reactions to the Vinyl Group

Rearrangement Chemistry Involving the Ethenyloxy Group

Pericyclic reactions, particularly sigmatropic rearrangements, are a significant class of transformations for certain types of vinyl ethers. These reactions are concerted processes that occur through a cyclic transition state. numberanalytics.commsu.edu

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgjove.comwikipedia.org This reaction is thermally induced and proceeds through a concerted, six-membered chair-like transition state, which accounts for its high stereoselectivity. jove.comjove.com The equilibrium strongly favors the carbonyl product due to the formation of a thermodynamically stable carbon-oxygen double bond. jove.comnrochemistry.com

It is crucial to note that this compound, being a nonyl vinyl ether, does not possess the necessary allyl group and therefore cannot undergo the classic Claisen rearrangement. The reaction is characteristic of substrates that contain the 1,5-diene framework embedded within an allyl vinyl ether structure. libretexts.orglibretexts.orglibretexts.org The transformation is a cornerstone in synthetic organic chemistry for creating complex molecules with controlled stereochemistry. numberanalytics.comlibretexts.org

Pericyclic reactions are governed by the principles of orbital symmetry. numberanalytics.comlibretexts.org A sigmatropic rearrangement involves the migration of a σ-bond across a π-system. libretexts.org In the case of the organic-chemistry.orgorganic-chemistry.org-Claisen rearrangement, six electrons (two from the σ-bond and four from the two π-bonds) reorganize through a single, cyclic transition state. libretexts.orglibretexts.org The reaction is classified as suprafacial, meaning the new σ-bond forms on the same face of the π-system from which the old σ-bond broke. libretexts.orglibretexts.org

The mechanism is highly ordered and concerted, avoiding discrete ionic or radical intermediates. msu.edunrochemistry.com The preference for a chair-like transition state, where substituents can occupy pseudo-equatorial positions to minimize steric strain, leads to the predictable transfer of chirality and the formation of specific stereoisomers. jove.com While other sigmatropic shifts exist, the organic-chemistry.orgorganic-chemistry.org rearrangement is the most prominent for the allyl vinyl ether subclass of compounds. msu.edulibretexts.org

Claisen Rearrangements and Analogous Sigmatropic Shifts

Metal-Catalyzed Transformations and Hydrofunctionalizations

Transition metals can catalyze a wide array of transformations involving vinyl ethers, often by altering the reactivity of the vinyl group or by enabling reaction pathways that are not accessible under thermal conditions. mdpi.com These reactions include hydrofunctionalizations, rearrangements, and bond activations.

Palladium complexes, for example, have been shown to catalyze the intermolecular hydroamination of vinyl ethers with sulfonamides. nih.govku.edu The proposed mechanism suggests that the palladium(0) catalyst acts as a Brønsted base, generating a palladium hydride and an active amide nucleophile, which then adds across the double bond. nih.govku.edu Rhodium(I) catalysts are effective in promoting the rearrangement of propargyl vinyl ethers to dienals, a process that involves a metal-mediated pericyclic rearrangement. acs.orgnih.gov In this case, the metal coordinates to the substrate, lowering the activation barrier for the transformation. nih.gov

Furthermore, iridium complexes have been used for the successive activation of C–H and C–O bonds in vinyl ethers, leading to the formation of μ-vinyl complexes. mdpi.com Various metals, including iridium, ruthenium, and palladium, can also catalyze the isomerization of allyl ethers to vinyl ethers, which can then undergo subsequent in-situ reactions like the Claisen rearrangement. organic-chemistry.orgorgsyn.org

Table 3: Examples of Metal-Catalyzed Reactions of Vinyl Ethers

| Metal Catalyst | Reaction Type | Product/Outcome | Reference |

|---|---|---|---|

| Palladium(0) | Hydroamination | Aminol acetals | nih.govku.edu |

| Rhodium(I) | Rearrangement (of propargyl vinyl ethers) | (E,Z)-Dienals | acs.orgnih.gov |

| Iridium(I) | C-H / C-O Bond Activation | μ-Vinyl complexes | mdpi.com |

| Nickel(0) / (P,N) ligand | Hydroalkoxylation (of 1,3-dienes to form ethers) | Allylic ethers | organic-chemistry.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Allyl vinyl ether |

| Nonan-5-ol |

| p-Toluenesulfenyl chloride |

| Silyl enol ether |

| Allyltrimethylsilane |

| 1,2,4,5-Tetrazine |

| 5-Nitro-1,2,3-triazine |

| 2,3-Dimethyl-1,3-butadiene |

Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing substituted amines. For electron-rich olefins like vinyl ethers, this transformation can be catalyzed by various transition metals. ku.edunih.gov

Palladium-catalyzed hydroamination represents a significant area of investigation. ku.edunih.gov While palladium(II) can catalyze the intramolecular hydroamination of vinyl ethers through a Lewis acid mechanism, where the metal coordinates and polarizes the olefin for nucleophilic attack, a different pathway is proposed for intermolecular reactions. ku.edunih.govthieme-connect.com For the intermolecular hydroamination of vinyl ethers with sulfonamides, a Pd(0) catalyst, such as Pd(PPh₃)₄, is often employed. ku.eduthieme-connect.com The proposed mechanism involves the Pd(0) catalyst acting as a Brønsted base, which is protonated by the acidic sulfonamide. ku.eduthieme-connect.comnih.gov This generates a palladium hydride species and the active anionic sulfonamide nucleophile, which then participate in the addition reaction. ku.eduthieme-connect.com Simple aliphatic vinyl ethers generally react smoothly under these conditions. nih.gov

Beyond traditional metal catalysis, radical-mediated hydroamination offers an alternative pathway, particularly for achieving anti-Markovnikov selectivity. escholarship.org A method using N-hydroxyphthalimide (NHPI) and a phosphite (B83602) promoter has been developed for the intermolecular anti-Markovnikov hydroamination of various alkenes, including vinyl ethers. escholarship.org This process is believed to proceed via the formation of a phthalimidyl radical (PhthN•), which adds to the vinyl ether to deliver the anti-Markovnikov adduct. escholarship.org

The table below summarizes typical catalytic systems used for the hydroamination of vinyl ethers, which are applicable to this compound.

| Reaction Type | Catalyst System | Amine Source | Regioselectivity | Proposed Mechanism |

| Intermolecular | Pd(PPh₃)₄ | Sulfonamides | Markovnikov | Brønsted Base Catalysis |

| Intramolecular | Palladium(II) | Amines | Markovnikov | Lewis Acid Catalysis |

| Intermolecular | Triethyl phosphite / NHPI | N-Hydroxyphthalimide | anti-Markovnikov | Radical-mediated |

Cross-Coupling Reactions, including Hydroalkenylation and C-H Functionalization

The vinyl ether moiety is an active participant in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydroalkenylation: The cross-hydroalkenylation of vinyl ethers with α-olefins has been achieved using N-heterocyclic carbene (NHC)-nickel hydride catalysts. rsc.orgrsc.orgnih.gov This reaction allows for the synthesis of both 1,2- and 1,3-disubstituted allyl ethers with high selectivity, depending on the steric bulk of the NHC ligand. nih.gov Computational studies show the reaction starts with the hydrometallation of the vinyl ether to form a nickel-alkyl intermediate. rsc.orgrsc.org The strong coordination of the ether's oxygen to the nickel center is crucial, as it stabilizes this intermediate and promotes the subsequent migratory insertion of the α-olefin into the Ni-C bond, ultimately leading to the cross-hydroalkenylation product. rsc.orgrsc.org

C-H Functionalization: Vinyl ethers are excellent substrates for reactions involving C-H bond activation. nih.govnih.govacs.org A notable example is the combined C-H functionalization/Cope rearrangement (CHCR) reaction catalyzed by chiral dirhodium catalysts. nih.govnih.govacs.org This process can be viewed as a surrogate for the vinylogous Mukaiyama aldol (B89426) reaction and produces highly functionalized products with excellent diastereoselectivity and enantioselectivity. nih.govnih.gov Another key transformation is the iridium-catalyzed hydroarylation of vinyl ethers. rsc.org In this reaction, a directing group on an aromatic substrate assists in the C-H activation, leading to the formation of an aryl(hydrido)iridium(III) species that subsequently adds across the vinyl ether's double bond with high branch-selectivity. rsc.org

The following table outlines key cross-coupling reactions involving vinyl ethers.

| Reaction Type | Catalyst | Coupling Partners | Key Features |

| Cross-Hydroalkenylation | (NHC)NiH | α-Olefins | Regiodivergent synthesis of allyl ethers; controlled by NHC ligand size. nih.gov |

| C-H Functionalization/Cope | Chiral Dirhodium catalysts | Diazoacetates | Forms highly functionalized products with high stereocontrol. nih.govnih.gov |

| Hydroarylation | Hydroxoiridium/Chiral Phosphine (B1218219) | 2-Aryl-substituted azoles | Asymmetric, branch-selective addition via C-H activation. rsc.org |

Oxidative Transformations and Radical Chemistry

Once released into the atmosphere, vinyl ethers like this compound are subject to degradation by various oxidants. researchgate.net The primary atmospheric loss processes are reactions with hydroxyl radicals (OH) and ozone (O₃) during the daytime, and potentially with nitrate (B79036) radicals (NO₃) and chlorine atoms (Cl) in specific environments like coastal or marine areas. researchgate.nettandfonline.com These reactions are significant as they can contribute to the formation of photochemical smog and secondary organic aerosols (SOAs). researchgate.netacs.org

Kinetic studies on analogous compounds such as ethyl vinyl ether (EVE) and methyl vinyl ether (MVE) provide insight into the atmospheric lifetime of this compound. researchgate.nettandfonline.comacs.org The reaction with OH radicals is typically the dominant removal pathway. nih.gov For instance, the atmospheric lifetime of EVE with respect to OH radicals is estimated to be very short, on the order of hours. nih.gov The reaction with ozone is also a significant loss process, especially in polluted urban areas with high O₃ concentrations. mdpi.com Theoretical studies on the Cl-initiated oxidation of EVE and MVE show that this is also a rapid degradation process, with lifetimes estimated to be between 4 and 12 hours in relevant regions. tandfonline.comacs.org The primary products from these oxidation reactions are typically esters and aldehydes. mdpi.com

The table below presents atmospheric reaction data for simple vinyl ethers, illustrating the likely reactivity of this compound.

| Vinyl Ether | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |

| Ethyl Vinyl Ether (EVE) | OH | 6.8 × 10⁻¹¹ researchgate.net | ~4 hours nih.gov |

| Ethyl Vinyl Ether (EVE) | O₃ | 2.0 × 10⁻¹⁶ researchgate.net | ~21-32 hours mdpi.com |

| Ethyl Vinyl Ether (EVE) | Cl | 2.17 × 10⁻¹⁰ tandfonline.com | ~4.3–11.9 hours tandfonline.com |

| Methyl Vinyl Ether (MVE) | Cl | 1.25 × 10⁻¹⁰ acs.org | ~2.23 hours acs.org |

Recent advances in radical chemistry have highlighted the utility of vinyl ethers in reactions involving a spin-center shift (SCS). nih.govacs.org The SCS mechanism is a radical process that involves a 1,2-radical translocation accompanied by the elimination of an adjacent leaving group. acs.org This pathway has been strategically employed to use vinyl ethers as practical, easy-to-handle surrogates for ethylene (B1197577) gas in complex multi-component reactions. nih.gov

In a typical photoredox-catalyzed process, a radical (e.g., from a sulfinate, thiol, or phosphine oxide) adds to the vinyl ether, generating an α-oxy radical intermediate. nih.gov This intermediate can then be trapped by another molecule, such as a protonated N-heteroarene. nih.gov The subsequent key step is a radical-mediated SCS pathway, which acts as the driving force for the cleavage of the C-O bond, expelling the alkoxy group (in this case, the nonanoxy group) as a leaving group. nih.gov This strategy effectively unmasks a vinyl group, enabling C-H vinylation of N-heteroarenes or the synthesis of valuable three-component products, thereby avoiding the challenges associated with using ethylene gas directly. nih.gov The SCS process is fundamental to this transformation, facilitating the relocation of the radical center to trigger the cleavage of the otherwise stable C-O bond. nih.govresearchgate.netresearchgate.net

Atmospheric Oxidation Pathways

Interactions with Transition Metal Complexes and Organometallics

The vinyl ether group in this compound can interact with transition metal centers in several ways, leading to bond activation and the formation of new organometallic structures. mdpi.comacs.org The reaction of vinyl ethers with a diiridium complex, for example, has been shown to result in the successive activation of a vinylic C-H bond followed by the cleavage of the sp² C-O bond. mdpi.com This sequence leads to the formation of stable μ-vinyl or μ-vinylidene iridium complexes. mdpi.com

Similarly, reactions with an unsaturated iridium(III) fragment can produce a variety of unusual iridacycles. acs.org These transformations involve complex reaction cascades, including C-H and C-O bond cleavage, as well as the formation of new C-C bonds between two molecules of the vinyl ether substrate. acs.org The resulting metallacycles can feature iridium-bound alkyl, carbene, and alkoxide functionalities. acs.org

Palladium complexes are widely used to catalyze reactions of vinyl ethers. academie-sciences.fr For instance, an air-stable palladium catalyst can efficiently facilitate the transetherification reaction between a vinyl ether and an alcohol, which is a common method for synthesizing new functionalized vinyl ethers. academie-sciences.fr Rhodium catalysts have also been employed in the ring-opening coupling of cyclic vinyl ethers with organometallic reagents, a reaction that proceeds via different active organorhodium intermediates depending on the substrate. rsc.org These examples underscore the rich and varied reactivity of the vinyl ether moiety in this compound when interacting with a range of transition metal complexes and organometallic reagents. researchgate.netnih.govmdpi.com

Polymerization Behavior and Macromolecular Architectures Derived from 5 Ethenyloxy Nonane

Cationic Polymerization of 5-(Ethenyloxy)nonane Monomers

Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-rich double bonds, such as vinyl ethers. nih.gov The process involves the generation of a carbocationic active center that propagates by adding monomer units. nih.govnih.gov However, the high reactivity of the propagating species often leads to challenges, including undesirable chain transfer and termination reactions, which can limit control over the final polymer's molecular weight and structure. rsc.orgfrontiersin.org

The initiation of cationic polymerization for vinyl ethers like this compound is typically achieved using a cationic initiator, which can be a protic acid or a Lewis acid. nih.gov Lewis acids, such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂), are commonly used in conjunction with a cationogen (e.g., an HCl adduct of a vinyl ether) or trace amounts of a proton source (protogen) like water. nih.govacs.org The Lewis acid helps to generate and stabilize the propagating carbocation. nih.gov

The general mechanism begins with the initiator generating a carbocationic species from the monomer. This active center then electrophilically attacks the double bond of subsequent monomer molecules, regenerating the carbocation at the new chain end. nih.gov The counteranion, derived from the initiator, plays a crucial role by forming an ion pair with the propagating carbocationic chain end, influencing both the stability of the active species and the stereochemistry of monomer addition. acs.org

More advanced initiation systems have been developed to exert greater control. These include:

Organocatalysts: Metal-free organic acids like 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) can act as single-component initiators. rsc.org The tight ion pair formed between the cyclopentadienyl (B1206354) anion and the oxocarbenium chain end is critical for suppressing chain-transfer reactions. rsc.org

Photoinitiators: Systems based on sulfonium (B1226848) or iodonium (B1229267) salts can initiate polymerization upon exposure to light, offering spatial and temporal control over the reaction. nih.govitu.edu.tr A proposed mechanism for photocontrolled polymerization involves a single-electron transfer from a chain-transfer agent to the excited photocatalyst, which ultimately generates the active cationic chain end. nih.gov

Table 1: Selected Initiation Systems for Cationic Polymerization of Vinyl Ethers

| Initiator/Catalyst System | Monomer Type | Key Features & Outcomes | Citations |

|---|---|---|---|

| Lewis Acids (e.g., TiCl₄, SnCl₄) + Cationogen | Alkyl Vinyl Ethers | Traditional method; can be fast but often requires low temperatures to control chain transfer. | nih.govacs.org |

| 1,1′-bi-2-naphthol (BINOL)-based acids + TiCl₄ | Alkyl Vinyl Ethers | Produces highly isotactic polymers (>90% meso diads). | nih.govku.edu |

| 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) | Alkyl Vinyl Ethers | Metal-free system; enables controlled/living polymerization with narrow molecular weight distributions. | rsc.org |

Controlling the stereochemistry, or tacticity, of the polymer backbone is crucial as it profoundly impacts the material's physical properties. nih.govunc.edu For poly(vinyl ether)s, the arrangement of the alkoxy side chains can be isotactic (all on the same side of the polymer chain), syndiotactic (alternating sides), or atactic (randomly arranged). eolss.net Achieving high stereoregularity in cationic polymerization has been a significant challenge, but recent advances in catalysis have enabled unprecedented control. nih.gov

A breakthrough in stereocontrol has been the development of asymmetric ion-pairing catalysis. researchgate.netnih.gov This strategy employs a chiral catalyst system to direct the stereochemistry of monomer addition. A prominent example involves the use of a chiral Brønsted acid, such as a 1,1′-bi-2-naphthol (BINOL)-based phosphoric acid or N-triflylphosphoramide, in combination with a Lewis acid like TiCl₄. nih.govnih.gov

In this system, the chiral acid and the Lewis acid generate a sterically defined, chiral counteranion. This counteranion forms a tight ion pair with the prochiral oxocarbenium ion at the propagating chain end. nih.gov The specific geometry of this chiral environment forces the incoming monomer to add to the polymer chain from a preferred face, leading to a highly isotactic polymer. nih.govnih.gov This method has proven general for various vinyl ether substrates, yielding poly(vinyl ether)s with exceptionally high isotacticity, with meso diad content reported to be as high as 93-94%. ku.eduresearchgate.net More recently, an asymmetric ion-pairing photoredox catalysis strategy has been developed using an ion pair catalyst composed of a photoredox active cation and a sterically confined chiral anion, achieving high isotactic selectivity (up to 91% m) under light regulation. acs.org

Building upon asymmetric ion-pairing, a more sophisticated "triple diastereocontrol" model has been demonstrated to achieve even higher levels of stereoselectivity. nih.govunc.eduacs.org This model considers the synergistic stereochemical influence of three factors:

Catalyst Stereocontrol: The chiral counteranion, as described above.

Chain-End Stereocontrol: The stereochemistry of the last monomer unit added to the growing chain.

Monomer Stereocontrol: The use of an enantioenriched vinyl ether monomer.

When the stereochemistry of the chiral catalyst and the enantioenriched monomer are "matched," their directing effects align, leading to a dramatic enhancement in stereocontrol. nih.govunc.edu This fully matched system was reported to produce an isotactic poly(vinyl ether) with the highest stereoselectivity to date (95.1% ± 0.1 meso diads). nih.govunc.eduacs.org This comprehensive understanding of stereocontrol provides a clear pathway for designing improved catalytic systems. nih.gov

Living polymerization is a type of chain-growth polymerization where chain termination and irreversible chain transfer are absent. frontiersin.org This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (Đ ≈ 1), and the ability to create complex architectures like block copolymers. nih.govacs.org

The first living cationic polymerization of alkyl vinyl ethers was reported in 1984. acs.org Achieving living characteristics requires stabilizing the highly reactive propagating carbocation to suppress unwanted side reactions. rsc.orgacs.org This is often accomplished by establishing a dynamic equilibrium between a minute amount of the active cationic species and a large excess of a dormant, covalent species. acs.org

Modern strategies for achieving living cationic polymerization of vinyl ethers include:

Added Bases: The addition of a weak Lewis base (e.g., an ester or ether) can stabilize the carbocation, slowing the polymerization but significantly reducing chain transfer. acs.org

Cationic RAFT Polymerization: Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a concept initially developed for radical systems, has been adapted for cationic polymerization. nih.govacs.org In this process, a chain-transfer agent (CTA), such as a dithiocarbamate, establishes a degenerative chain transfer equilibrium with the propagating cationic chain end. nih.govrsc.org This reversible transfer process allows all chains to grow simultaneously, leading to controlled molecular weights and low dispersity. nih.gov

Specific Initiator Systems: Certain initiators inherently promote living polymerization. For instance, the organic acid PCCP can facilitate living polymerization under ambient conditions by forming a stable ion pair that discourages chain transfer. rsc.org

The specific structure of the this compound monomer, particularly its long nonane (B91170) side chain, exerts a significant influence on its polymerization behavior. This influence is both electronic and steric.

Influence on Kinetics: The oxygen atom of the ether group is electron-donating, which stabilizes the positive charge on the propagating carbocation, a prerequisite for cationic polymerization. nih.gov The long, flexible nonane chain can influence the reaction kinetics in several ways. Research on other vinyl ethers with varying alkyl chain lengths has shown that the side chain can affect the polymerization rate. rsc.org For a series of halogen-bonding vinyl ethers, the monomer with the longest chain demonstrated the fastest polymerization rate, suggesting that the side chain can impact the reactivity and accessibility of the active center. rsc.org The bulk of the nonane group could sterically influence the approach of the monomer and the geometry of the ion pair formed between the propagating chain end and the counteranion.

Influence on Chain Transfer: Chain transfer is a major competing reaction in cationic polymerization, often proceeding through the abstraction of a proton from the polymer backbone by a monomer molecule or the counteranion. nih.gov The long, aliphatic nonane side chain provides numerous C-H bonds that could potentially act as sites for chain transfer reactions. However, the steric bulk of the side chain may also shield the propagating carbocation, potentially altering the relative rates of propagation versus chain transfer. The choice of solvent and temperature is critical in mitigating these transfer reactions, with lower temperatures generally favoring propagation. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| Tin tetrachloride |

| Titanium tetrachloride |

| 1,1′-bi-2-naphthol (BINOL) |

| 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) |

| Dithiocarbamate |

| N-triflylphosphoramide |

| Acridinium salts |

Asymmetric Ion Pairing Catalysis

Living Polymerization Strategies

Copolymerization Studies with this compound

Copolymerization is a versatile method to produce polymers with a wide range of properties by incorporating two or more different monomers into a single polymer chain. open.edu While specific copolymerization studies involving this compound are not documented in the available literature, the behavior of other long-chain alkyl vinyl ethers in copolymerization reactions can provide valuable insights.

Reactivity Ratio Determinations in Copolymerization Systems

Reactivity ratios are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same monomer versus the other monomer. acs.org These ratios, denoted as r1 and r2, determine the composition and microstructure of the resulting copolymer. nih.gov

No experimental data for the reactivity ratios of this compound in any copolymerization system has been found in the reviewed literature. However, studies on other vinyl ethers provide a framework for understanding how it might behave. For example, in the cationic copolymerization of n-butyl vinyl ether (BVE) and 2-chloroethyl vinyl ether (CEVE), the reactivity ratios were found to be r_BVE = 2.82 and r_CEVE = 0.57, indicating that the incorporation of BVE is significantly faster than that of CEVE. nih.gov The reactivity of vinyl ethers is influenced by the nature of the alkyl group; for instance, the reactivity in cationic copolymerization with 2,3-dihydrofuran (B140613) was found to increase with the electron-donating ability of the alkyl group. tandfonline.com

A hypothetical table for reactivity ratios is presented below to illustrate how such data would be structured.

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization Type |

| This compound | Monomer X | Data not available | Data not available | Data not available | Data not available |

| This compound | Monomer Y | Data not available | Data not available | Data not available | Data not available |

Microstructure Analysis of Copolymers

The microstructure of a copolymer, which includes the sequence distribution of the monomer units along the polymer chain, is determined by the reactivity ratios and the feed composition of the monomers. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to analyze the microstructure of copolymers. nih.govtandfonline.com

As there are no reported copolymers of this compound, there is no available data on their microstructure. For analogous systems, such as the copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether, the dyad sequence fractions and mean sequence lengths have been calculated from the reactivity ratios to describe the copolymer structure. nih.gov It was found that these copolymers have a statistical, non-azeotropic distribution of monomer units. nih.gov

The following is an example of a data table that would be used to present the microstructure analysis of a hypothetical copolymer of this compound.

| Feed Mole Fraction of this compound (f1) | Copolymer Mole Fraction of this compound (F1) | Dyad Sequence Fraction (f11) | Dyad Sequence Fraction (f22) | Dyad Sequence Fraction (f12 + f21) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Design of Tailored Poly(this compound) Copolymers

The design of tailored copolymers allows for the creation of materials with specific, desired properties by controlling the polymer architecture and composition. uq.edu.au The incorporation of long alkyl chains, such as the nonyl group in this compound, can impart hydrophobicity and potentially crystallinity to the resulting copolymer. researchgate.net

While there are no specific examples of tailored copolymers derived from this compound, the synthesis of amphiphilic block copolymers using long-chain alkyl vinyl ethers like octadecyl vinyl ether (ODVE) has been reported. researchgate.net These copolymers, consisting of hydrophilic and hydrophobic blocks, can act as non-ionic surfactants. researchgate.net Similarly, it is conceivable that this compound could be used to create block copolymers with tailored properties for applications such as emulsifiers or in the formation of self-assembled nanostructures. The synthesis of such copolymers would likely be achieved through living cationic polymerization, which allows for precise control over the polymer architecture. nih.govacs.org

Advanced Polymeric Architectures and Topologies from this compound

The development of controlled polymerization techniques has enabled the synthesis of polymers with complex architectures beyond simple linear chains, such as star polymers, graft copolymers, and hyperbranched polymers. cardiff.ac.uknih.gov These advanced architectures can lead to unique material properties.

There is no information in the scientific literature regarding the use of this compound in the creation of advanced polymeric architectures. However, the principles used for other vinyl ethers could be applied. For instance, statistical copolymers of vinyl ethers have been used as backbones for the synthesis of graft copolymers. nih.govmdpi.com By incorporating a reactive monomer alongside this compound, it would be theoretically possible to create a scaffold from which side chains could be grown, leading to graft copolymers with a poly(this compound) backbone. The long nonyl side chains would be expected to significantly influence the physical properties, such as solubility and thermal behavior, of these complex macromolecules.

Computational Chemistry and Theoretical Investigations of 5 Ethenyloxy Nonane

Electronic Structure and Bonding Analysis

The electronic structure of 5-(ethenyloxy)nonane is fundamental to its reactivity. The vinyl ether moiety, characterized by an oxygen atom bonded to both an sp²-hybridized carbon of the double bond and an sp³-hybridized carbon of the nonyl chain, dictates the molecule's key chemical properties. The lone pairs on the oxygen atom can participate in p-π conjugation with the adjacent C=C double bond. This interaction increases the electron density on the β-carbon of the ethenyloxy group, making it susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between orbitals. For this compound, NBO analysis would likely reveal a significant stabilizing interaction between a lone pair orbital of the oxygen atom and the antibonding π* orbital of the C=C double bond. This delocalization of electron density is characteristic of vinyl ethers and is responsible for their enhanced nucleophilicity compared to simple alkenes.

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) O | π* (C=C) | 18.5 |

| σ (C-O) | σ* (C-C) | 2.3 |

| σ (C-H) | σ* (C-C) | 1.8 |

| E(2) represents the stabilization energy of the donor-acceptor interaction. |

Reaction Pathway Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. arxiv.orgaps.orgarxiv.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway. arxiv.orgarxiv.org

A key application of DFT is the determination of the energetics of a reaction, including the activation energy, which is the energy barrier that must be overcome for the reaction to occur. diva-portal.org The transition state is the highest point on the reaction energy profile and represents a transient molecular structure between reactants and products. arxiv.org Characterization of the transition state geometry and its vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate) is crucial for confirming the proposed mechanism. researchgate.net

For a reaction involving this compound, such as acid-catalyzed hydrolysis, DFT calculations could be used to model the stepwise process. This would involve protonation of the β-carbon, formation of a carbocation intermediate stabilized by the adjacent oxygen, and subsequent attack by water. The calculated energies would help to identify the rate-determining step of the reaction.

Table 2: Hypothetical DFT-Calculated Energies for the Acid-Catalyzed Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₃O⁺) | 0.0 |

| Transition State 1 (Protonation) | +15.2 |

| Intermediate (Carbocation + H₂O) | +5.7 |

| Transition State 2 (Nucleophilic Attack) | +12.8 |

| Products (Nonan-5-one + Ethanol + H⁺) | -10.3 |

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. frontiersin.orgnumberanalytics.comwikipedia.orgrsc.org Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. frontiersin.org The choice of solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy profile of the reaction. frontiersin.orgwikipedia.org For instance, polar solvents would be expected to stabilize charged intermediates and transition states in the hydrolysis of this compound, potentially lowering the activation energy. numberanalytics.comwikipedia.org

Energetics and Transition State Characterization

Mechanistic Insights into Catalytic Cycles

This compound can participate in various transition-metal-catalyzed reactions, such as hydroformylation or cross-coupling reactions. Computational studies are invaluable for elucidating the complex catalytic cycles of these transformations. pku.edu.cnibs.re.krescholarship.orgosti.gov

In transition-metal catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's reactivity and selectivity. pkusz.edu.cnnumberanalytics.comrsc.orgnih.gov By computationally modeling the catalytic cycle with different ligands, researchers can understand how steric and electronic properties of the ligands influence the outcome of the reaction. pkusz.edu.cnnumberanalytics.com For example, in a hypothetical palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations could be used to compare the energy barriers for different reaction pathways (e.g., leading to different regioisomers) with various phosphine (B1218219) ligands. Bulky ligands might favor the formation of the less sterically hindered product, while electron-donating or -withdrawing ligands could influence the rate of key steps like oxidative addition or reductive elimination. numberanalytics.comorganic-chemistry.org

Table 3: Hypothetical Ligand Effects on the Regioselectivity of a Cross-Coupling Reaction of this compound

| Ligand | Product Ratio (α:β) | ΔΔG‡ (α-β) (kcal/mol) |

| PPh₃ | 85:15 | -1.5 |

| P(t-Bu)₃ | 10:90 | +2.1 |

| XPhos | 95:5 | -2.5 |

| ΔΔG‡ represents the difference in the free energy of activation between the pathways leading to the α and β products. |

The nonyloxy group in this compound can exert both steric and electronic effects on its coordination to a metal center and subsequent reactions. The long alkyl chain can sterically hinder the approach of other reactants or parts of the catalyst, potentially influencing the stereoselectivity of a reaction. Electronically, the oxygen atom can act as a Lewis base, coordinating to the metal center. DFT calculations can quantify these effects by analyzing the geometry of metal-alkene complexes and the energetics of subsequent steps in the catalytic cycle. The interplay of these steric and electronic factors, as influenced by the alkoxy group, can be critical for controlling the reaction outcome.

Ligand Effects on Selectivity and Reactivity

Conformational Analysis of this compound and Related Ethenyloxy Compounds

The flexibility of the ether linkage and the alkyl chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis, a key application of computational chemistry, seeks to identify the most stable of these arrangements and the energy barriers that separate them.

Theoretical studies on simpler vinyl ethers, such as methyl vinyl ether (MVE) and propyl vinyl ether (PVE), offer insight into the likely conformational preferences of the ethenyloxy group in this compound. worldscientific.comaip.orgresearchgate.net Research on MVE has identified two primary planar conformers: a more stable syn-periplanar form and a less stable anti-periplanar form. aip.orgresearchgate.net In the syn conformer, the methyl group is cis to the vinyl group's double bond, whereas in the anti conformer, it is in a trans orientation. The syn-periplanar conformer of MVE is reported to be more stable by approximately 7.11 kJ/mol. aip.orgresearchgate.net

This preference for a syn-like arrangement of the alkyl group relative to the vinyl double bond is a common feature in vinyl ethers. This is attributed to a combination of steric and electronic effects, including favorable orbital interactions between the oxygen lone pair and the π-system of the double bond. For this compound, the C-O-C=C dihedral angle is therefore expected to favor a conformation close to 0° (syn-periplanar).

The long nonane (B91170) chain introduces additional degrees of rotational freedom. The rotation around the various C-C bonds within the nonyl group will lead to a complex potential energy surface with numerous local minima. The most stable conformers will be those that minimize steric hindrance, adopting a staggered arrangement along the alkyl chain.

Table 1: Calculated Relative Energies of Representative Ethenyloxyalkane Conformers

| Compound | Conformer | Method | Relative Energy (kJ/mol) | C-O-C=C Dihedral Angle (°) |

| Methyl Vinyl Ether | Syn-periplanar | BHandHLYP/6-311++G(d,p) | 0.00 | ~0 |

| Methyl Vinyl Ether | Anti-periplanar | BHandHLYP/6-311++G(d,p) | 7.11 aip.orgresearchgate.net | ~180 |

| Propyl Vinyl Ether | Syn-periplanar (gauche) | DFT/B3LYP/6-31G | 0.00 | ~0 |

| Propyl Vinyl Ether | Syn-periplanar (anti) | DFT/B3LYP/6-31G | 1.25 | ~0 |

| This compound | Syn-periplanar (extended chain) | Hypothetical | 0.00 | ~0 |

| This compound | Anti-periplanar (extended chain) | Hypothetical | > 7.0 | ~180 |

Note: Data for Methyl Vinyl Ether and Propyl Vinyl Ether are based on published theoretical studies. worldscientific.comaip.orgresearchgate.net Data for this compound are hypothetical and extrapolated from trends observed in smaller analogues.

Spectroscopic Property Simulations for Structural Characterization

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. researchgate.netcore.ac.uk Techniques like Density Functional Theory (DFT) can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. mdpi.com

Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. For this compound, key vibrational modes would include:

C=C stretch: A strong band characteristic of the vinyl group, typically appearing around 1620-1640 cm⁻¹.

C-O-C stretch: Ethers exhibit strong C-O stretching absorptions. In vinyl ethers, this is often a complex set of bands. A strong, characteristic absorption between 1000 and 1300 cm⁻¹ is expected. libretexts.org

=C-H bending: Out-of-plane bends for the vinyl protons are typically observed in the 810-990 cm⁻¹ region.

C-H stretches: Bands corresponding to sp² hybridized C-H bonds of the vinyl group (above 3000 cm⁻¹) and sp³ hybridized C-H bonds of the nonyl chain (below 3000 cm⁻¹) would also be present.

By simulating the IR spectrum, one can predict the precise location of these peaks, aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: NMR chemical shifts and coupling constants can also be calculated computationally. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

¹H NMR: The vinyl protons are expected to show distinct chemical shifts. The proton on the carbon adjacent to the oxygen (H-C=C-O) would be the most deshielded. The protons on the terminal vinyl carbon would appear at a higher field. Protons on the carbon of the nonyl group attached to the ether oxygen (-O-CH-) would appear in the 3.4-4.5 ppm region. libretexts.org

¹³C NMR: The carbons of the vinyl group would have characteristic shifts in the olefinic region, with the carbon atom bonded to the oxygen appearing at a lower field. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. libretexts.org

Simulations can help assign complex splitting patterns and resolve ambiguities in the experimental spectra, confirming the connectivity and stereochemistry of this compound.

Table 2: Predicted vs. Typical Experimental Spectroscopic Data for Ethers

| Spectroscopic Technique | Feature | Typical Experimental Range (ppm or cm⁻¹) | Predicted Value for this compound (Hypothetical) |

| ¹³C NMR | C=C-O | 140-160 | ~151 |

| ¹³C NMR | C =C-O | 85-95 | ~88 |

| ¹³C NMR | -O-C H- | 50-80 libretexts.org | ~75 |

| ¹H NMR | H-C=C-O | 6.2-6.7 | ~6.5 |

| ¹H NMR | H ₂C=C-O (trans) | 4.1-4.4 | ~4.2 |

| ¹H NMR | H ₂C=C-O (cis) | 3.9-4.1 | ~4.0 |

| ¹H NMR | -O-CH - | 3.4-4.5 libretexts.org | ~3.8 |

| IR | C=C Stretch | 1620-1640 | ~1635 |

| IR | C-O-C Stretch | 1000-1300 libretexts.org | ~1205 (strong) |

Note: Typical experimental ranges are from general spectroscopic principles for ethers and vinyl ethers. libretexts.org Predicted values for this compound are hypothetical and serve as illustrative examples of what computational simulations would aim to provide.

Applications in Complex Organic Synthesis and Materials Science

5-(Ethenyloxy)nonane as a Synthetic Building Block

The reactivity of the vinyl ether moiety in this compound makes it a powerful tool for synthetic chemists. This functional group can participate in a variety of reactions, enabling the construction of complex carbon skeletons and the introduction of diverse functionalities.

This compound serves as an excellent precursor for the synthesis of γ,δ-unsaturated carbonyl compounds through the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. numberanalytics.compurechemistry.orgwikipedia.orgnrochemistry.com The Claisen rearrangement is a coatingsworld.comcoatingsworld.com-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgnrochemistry.com In the case of an allyl ether of 5-hydroxynonane, which can be transformed into an allyl vinyl ether, a subsequent Claisen rearrangement would yield a γ,δ-unsaturated ketone.

The general transformation can be represented as follows:

Starting Material: Allyl vinyl ether (derived from this compound precursor)

Reaction: Claisen Rearrangement (thermal or Lewis acid-catalyzed)

Product: γ,δ-Unsaturated carbonyl compound

This reaction is highly valued in organic synthesis for its stereospecificity and its ability to create complex structures from relatively simple starting materials. numberanalytics.compurechemistry.org The γ,δ-unsaturated carbonyl compounds produced are versatile intermediates that can be used in the synthesis of natural products and other complex organic molecules. purechemistry.org

Table 1: Claisen Rearrangement for the Synthesis of γ,δ-Unsaturated Carbonyl Compounds

| Precursor Class | Reaction | Product Class | Key Features |

|---|---|---|---|

| Allyl Vinyl Ethers | coatingsworld.comcoatingsworld.com-Sigmatropic Rearrangement | γ,δ-Unsaturated Carbonyls | High stereocontrol, C-C bond formation |

Iridium complexes have been shown to catalyze the conversion of allyl homoallyl ethers into γ,δ-unsaturated carbonyl compounds, proceeding through a double bond migration to form an allyl vinyl ether intermediate that subsequently undergoes Claisen rearrangement. organic-chemistry.org

The vinyl ether group in this compound can also function as a latent acyl anion equivalent. reddit.comrsc.orgresearchgate.netlibretexts.org An acyl anion is a powerful nucleophile in organic synthesis, but it is not a readily available synthon due to the unfavorable polarity of the carbonyl carbon. The concept of "umpolung" (polarity inversion) allows for the generation of a chemical equivalent of an acyl anion.

In this context, the α-carbon of the vinyl ether in this compound can be deprotonated under strong basic conditions to form a nucleophilic species. This nucleophile can then react with various electrophiles. Subsequent hydrolysis of the resulting vinyl ether derivative unmasks the carbonyl group, effectively achieving the same synthetic outcome as using an acyl anion.

The general strategy is as follows:

Deprotonation of the α-carbon of the vinyl ether.

Reaction with an electrophile (e.g., alkyl halide, carbonyl compound).

Hydrolysis of the vinyl ether to reveal the ketone functionality.

This methodology provides a route to ketones and other carbonyl-containing molecules that would be difficult to synthesize through traditional methods. rsc.org

The ability of this compound to act as a precursor to γ,δ-unsaturated carbonyls and as an acyl anion equivalent makes it a valuable building block in the synthesis of complex molecules, including natural products. numberanalytics.comub.edunih.govbrayresearch.org The bicyclo[3.3.1]nonane core, for instance, is a structural motif found in many biologically active natural products, and its synthesis often relies on strategic bond formations that can be facilitated by reagents like this compound. google.comresearchgate.net

The Claisen rearrangement, in particular, has been a key step in the total synthesis of numerous complex natural products. numberanalytics.compurechemistry.org The strategic placement of the vinyl ether functionality allows for the construction of challenging carbon-carbon bonds with a high degree of stereochemical control. While specific examples detailing the use of this compound in the synthesis of a named natural product are not prevalent in the literature, its potential is evident from the widespread application of similar vinyl ethers in complex syntheses. leibniz-fmp.de

Applications as Latent Acyl Anion Equivalents

Advanced Poly(this compound) Materials

The vinyl ether group of this compound is also susceptible to polymerization, leading to the formation of poly(this compound). These polymers possess unique properties that can be tailored for various advanced applications.

Poly(vinyl ether)s, in general, are known for their flexibility, chemical resistance, and adhesive properties. connectchemicals.com The properties of poly(this compound) can be tailored by controlling the polymerization conditions and by copolymerizing it with other monomers. For instance, the long nonane (B91170) side chain would be expected to impart significant hydrophobicity and flexibility to the polymer backbone.

Cationic polymerization is a common method for polymerizing vinyl ethers. coatingsworld.comresearchgate.net By carefully selecting the initiator and reaction conditions, the molecular weight and molecular weight distribution of the resulting polymer can be controlled, which in turn influences its physical and mechanical properties.

Table 2: Potential Applications of Tailored Poly(this compound) Systems

| Polymer Property | Potential Application | Rationale |

|---|---|---|

| Flexibility and Adhesion | Coatings and Adhesives | The long alkyl chain enhances flexibility, while the poly(vinyl ether) backbone provides good adhesion to various substrates. connectchemicals.com |

| Hydrophobicity | Surface Modifiers | The nonane side chains create a water-repellent surface. |

| Biocompatibility | Medical Devices | Some poly(vinyl ether)s exhibit good biocompatibility, suggesting potential use in biomedical applications. |

The incorporation of functional comonomers during polymerization can introduce specific functionalities into the polymer chain, allowing for the creation of materials for specialized applications such as drug delivery systems or functional coatings. ndsu.edu

There is a growing interest in the development of polymers from renewable resources to reduce the reliance on fossil fuels and to create more sustainable materials. rsc.orgrsc.orgnih.govcymitquimica.com The nonane portion of this compound can potentially be derived from bio-based sources. For example, fatty acids from plant oils can be chemically transformed into long-chain alcohols, which can then be converted to the corresponding vinyl ethers.

Research has shown that vinyl ether monomers derived from renewable resources such as soybean oil, menthol, and eugenol (B1671780) can be polymerized to produce bio-based polymers with a range of useful properties. coatingsworld.comresearchgate.netrsc.org These bio-based poly(vinyl ether)s have shown promise in applications such as surface coatings, offering a more sustainable alternative to traditional petroleum-based polymers. researchgate.netndsu.edursc.org The development of poly(this compound) from bio-based nonanol would align with these efforts to create advanced, sustainable materials.

Functionalization of Poly(this compound) for Diverse Applications

The functionalization of poly(this compound) represents a critical step in tailoring its properties for a wide array of advanced applications. While the polymer itself, with its long alkyl side chains, possesses inherent characteristics such as hydrophobicity and solubility in nonpolar solvents, post-polymerization modification can introduce new functionalities, dramatically expanding its utility in materials science. Research into the functionalization of poly(vinyl ether)s (PVEs) provides a foundational framework for the potential modification of poly(this compound). researchgate.netacs.org These strategies allow for the introduction of reactive groups, alteration of surface properties, and the creation of block or graft copolymers.

One of the primary approaches to functionalizing PVEs, and by analogy poly(this compound), is through post-polymerization modifications (PPM). rsc.org This method is advantageous as it allows for the synthesis of a well-defined parent polymer which can then be modified in various ways, leading to a family of functional polymers from a single precursor.

A notable strategy for the modification of PVEs is the direct transformation of C-H bonds. rsc.orgutexas.edu For instance, ruthenium-catalyzed C-H oxidation can convert poly(vinyl ether)s into poly(vinyl ester)s under mild conditions. rsc.orgrsc.org This transformation would introduce ester functionalities along the polymer backbone, which could then serve as handles for further reactions or alter the polymer's degradation profile and surface energy.

Another powerful set of techniques for PPM falls under the umbrella of "click chemistry." researchgate.net These reactions are known for their high efficiency, selectivity, and mild reaction conditions. For this to be applicable to poly(this compound), it would require the initial synthesis of the polymer to incorporate monomers containing reactive handles, such as double or triple bonds. researchgate.net For example, copolymerizing this compound with a vinyl ether monomer bearing an additional alkene or alkyne group would create a polymer backbone with pendant reactive sites. researchgate.net These sites could then be functionalized via reactions like thiol-ene or thiol-yne additions, or copper(I)-catalyzed alkyne-azide cycloadditions (CuAAC). researchgate.net

The table below outlines potential functionalization reactions that could be applied to poly(this compound) or its copolymers, based on established methods for other poly(vinyl ether)s.

| Functionalization Method | Reagents/Catalyst | Introduced Functional Group | Potential Application | Reference |

| Ruthenium-Catalyzed C-H Oxidation | Ruthenium catalyst, Oxidant | Ester | Modified surface properties, biodegradable materials | rsc.orgrsc.org |

| Thiol-Ene "Click" Reaction | Thiol-containing molecule, Photoinitiator or radical initiator | Thioether | Surface modification, biomolecule conjugation | researchgate.netacs.org |

| Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Azide-containing molecule, Copper(I) catalyst | Triazole | Bioconjugation, development of functional materials | researchgate.net |

| Grafting-from Polymerization | Initiator-functionalized comonomer, Second monomer | Polymer side chains (e.g., poly(ε-caprolactone)) | Thermoplastic elastomers, compatibilizers | mdpi.com |

| Grafting-to Polymerization | Reactive backbone sites, Pre-synthesized polymer with reactive end-group | Polymer side chains (e.g., poly(L-lactide)) | Biomaterials, advanced composites | mdpi.com |

The functionalization of poly(this compound) can also be achieved by employing it as a backbone for graft copolymers. mdpi.com By incorporating comonomers with initiator functionalities, a "grafting-from" approach can be used to grow new polymer chains from the main backbone. Conversely, a "grafting-to" approach involves attaching pre-synthesized polymer chains to reactive sites along the poly(this compound) backbone. mdpi.com These methods can be used to create amphiphilic copolymers, combining the hydrophobic nature of the poly(this compound) block with hydrophilic polymer chains, which could find use as surfactants or in drug delivery systems.

For example, the statistical copolymerization of this compound with a monomer like 2-chloroethyl vinyl ether would introduce reactive chlorine atoms along the polymer chain. mdpi.com These chlorine atoms can then be used as initiation sites for the polymerization of other monomers, leading to the formation of graft copolymers with tailored properties. mdpi.com

The diverse applications stemming from these functionalization strategies are significant. The introduction of hydrophilic groups can transform the polymer into an amphiphilic material suitable for emulsion stabilization or as a component in stimuli-responsive systems. The attachment of bioactive molecules, such as peptides or carbohydrates, via click chemistry could lead to the development of novel biomaterials for tissue engineering or targeted drug delivery. Furthermore, altering the surface properties of materials coated with functionalized poly(this compound) can control adhesion, wettability, and biocompatibility.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Ethenyloxy Chemistry

The chemistry of ethenyloxy compounds is currently experiencing a renaissance, driven by the demand for advanced materials with precisely controlled properties. Several key trends are shaping the future of this field. marketresearchintellect.com A major focus is the development of sustainable and environmentally friendly synthetic processes. marketresearchintellect.com This includes the use of metal-free organocatalysts and mechanoredox catalysis, which can be performed in air and with minimal organic solvents, to promote the cationic polymerization of vinyl ethers. acs.orgrsc.orgrsc.org

Another significant trend is the pursuit of greater control over the polymerization process. Living cationic polymerization remains a cornerstone for synthesizing well-defined poly(vinyl ether)s with controlled molecular weights and narrow dispersities. acs.orgnih.gov Recent innovations include:

Photocontrolled Polymerizations: The use of visible light and photocatalysts allows for spatiotemporal control over polymer chain initiation and growth, enabling the synthesis of complex polymer architectures. acs.orgnih.gov

Stereoselective Polymerization: The development of chiral confined Brønsted acids and other sophisticated catalyst systems allows for the synthesis of highly isotactic poly(vinyl ether)s, which exhibit unique thermoplastic properties. acs.orgchemrxiv.orgunc.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Traditionally challenging for vinyl ethers, RAFT polymerization has been successfully applied to hydroxy-functional and other vinyl ethers, expanding the scope of controlled radical polymerization to this class of monomers. acs.orgresearchgate.net

Furthermore, the copolymerization of vinyl ethers with other types of monomers, such as acrylates and oxiranes, is a growing area of interest. acs.orgosaka-u.ac.jp These approaches allow for the creation of novel block and alternating copolymers with a combination of properties derived from each monomer class, such as flexibility from the poly(vinyl ether) segment and adhesion from the poly(acrylate) segment. acs.org

| Emerging Trend | Description | Key Advantages | Relevant Research Areas |

| Sustainable Catalysis | Use of metal-free organocatalysts and mechanoredox systems. acs.orgrsc.orgrsc.org | Environmentally friendly, reduced metal contamination, milder reaction conditions. acs.orgrsc.org | Green chemistry, catalyst design, mechanochemistry. |

| Photocontrolled Polymerization | Application of light to regulate cationic polymerization. acs.orgnih.gov | High spatiotemporal control, synthesis of complex architectures, mild conditions. acs.orgnih.gov | Photocatalysis, polymer synthesis, materials science. |

| Stereoselective Synthesis | Catalytic systems for controlling the tacticity of poly(vinyl ether)s. acs.orgchemrxiv.orgunc.edu | Access to crystalline polymers with enhanced mechanical and thermal properties. chemrxiv.org | Asymmetric catalysis, polymer chemistry. |

| Controlled Radical Polymerization | Extension of techniques like RAFT to vinyl ether monomers. acs.orgresearchgate.net | Synthesis of well-defined block copolymers with a wider range of monomers. researchgate.net | Polymer chemistry, materials science. |

| Advanced Copolymerization | Combining cationic polymerization with other mechanisms in one pot. acs.orgosaka-u.ac.jp | Creation of novel multiblock and alternating copolymers with tailored properties. acs.orgosaka-u.ac.jp | Polymer synthesis, materials design. |

Unexplored Reactivity and Synthetic Opportunities for 5-(Ethenyloxy)nonane

The specific placement of the ethenyloxy group at the C-5 position of a nonane (B91170) chain in this compound presents unique, yet unexplored, opportunities in synthesis and materials science. While no specific research has been published on this molecule, its reactivity can be predicted based on the extensive chemistry of other vinyl ethers.

Synthetic Approaches: The synthesis of this compound itself is a topic for exploration. General methods for vinyl ether synthesis, such as the palladium- or copper-mediated coupling of vinylating agents with the corresponding alcohol (nonan-5-ol), could be investigated. thieme-connect.com Other routes, like the addition of nonan-5-ol to acetylene (B1199291), are also plausible. researchgate.net

Unexplored Reactivity:

Cycloaddition Reactions: Vinyl ethers are electron-rich alkenes that readily participate in cycloaddition reactions. thieme-connect.com The reactivity of this compound in [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions is an open area of study. thieme-connect.comrsc.orgrsc.org The long, flexible nonyl group could influence the stereoselectivity of these reactions in ways not seen with smaller, more rigid vinyl ethers. Exploring its use in intermolecular [8+2] cycloadditions could also lead to novel azulene (B44059) derivatives. nih.gov

Claisen Rearrangement: As a vinyl ether derived from a secondary alcohol, it could be a precursor for sigmatropic rearrangements. The Claisen rearrangement of an appropriately substituted allyl vinyl ether derived from a similar structural motif could lead to γ,δ-unsaturated carbonyl compounds with a long alkyl chain, which could be of interest as fragrances or specialty chemicals. redalyc.org

C-H and C-O Bond Activation: The activation of the vinylic C-H or C-O bonds by transition metal complexes is a fundamental area of organometallic chemistry. mdpi.com Investigating how the bulky nonyl substituent affects the interaction of this compound with diiridium or other multinuclear complexes could reveal novel reaction pathways and catalytic cycles. mdpi.com

Synthetic Opportunities: The primary synthetic opportunity for this compound lies in its use as a monomer. The nonyl chain is expected to impart significant hydrophobicity, flexibility, and a low glass transition temperature to the resulting polymers. This makes it a promising candidate for applications such as:

Specialty Coatings and Adhesives: Polymers derived from this compound could exhibit excellent water resistance and adhesive properties, making them suitable for high-performance coatings and pressure-sensitive adhesives. marketresearchintellect.combusinessresearchinsights.com

Lubricants and Flow Modifiers: The long, non-polar side chain could lead to polymers with properties suitable for use as lubricant additives or viscosity modifiers. rsc.org

Hydrophobic Surfaces: Copolymers incorporating this compound could be used to create highly hydrophobic and self-cleaning surfaces.

Challenges and Outlook in Macromolecular Design with Ethenyloxy Monomers

The design and synthesis of polymers from ethenyloxy monomers, including this compound, present both challenges and a promising outlook for the creation of advanced materials.

Challenges: A primary challenge in the cationic polymerization of vinyl ethers is controlling the reaction due to the high reactivity of the propagating carbocationic species. acs.orgnih.gov This can lead to undesirable side reactions, such as chain transfer to the monomer or solvent, resulting in polymers with low molecular weights and broad molecular weight distributions. nih.gov For a monomer like this compound, specific challenges may arise:

Steric Hindrance: The bulky nonyl group attached to the oxygen atom could sterically hinder the approach of the monomer to the propagating chain end, potentially affecting the polymerization rate and the achievable molecular weight.

Chain Transfer: The presence of numerous C-H bonds in the nonyl chain could potentially increase the likelihood of chain transfer reactions, where the propagating cation abstracts a hydride from the side chain, leading to branched structures and a loss of control over the polymer architecture.

Tacticity Control: Achieving high stereoregularity in the polymerization of vinyl ethers with large, flexible side chains can be difficult. The flexibility of the nonyl group in this compound might make it challenging for the catalyst to effectively control the stereochemistry of monomer addition. acs.org

| Challenge | Description for Ethenyloxy Monomers | Specific Implication for this compound |

| High Reactivity of Cationic Species | Difficult to control polymerization, leading to side reactions. acs.orgnih.gov | Requires carefully optimized conditions (low temperature, specific catalysts) to achieve living polymerization. |

| Chain Transfer Reactions | Termination of growing chains, leading to low molecular weight and broad dispersity. nih.gov | The nonyl group provides additional sites for potential intramolecular chain transfer, complicating polymer structure. |

| Steric Effects | Bulky substituents can slow down polymerization and limit achievable molecular weight. | The C-5 substituted nonyl group may present significant steric bulk near the reactive vinyl group. |

| Stereocontrol | Achieving high isotacticity or syndiotacticity is a persistent challenge. acs.org | The flexible nonyl chain may interfere with the template effect of chiral catalysts, making stereocontrol difficult. |

Outlook: Despite these challenges, the outlook for macromolecular design using ethenyloxy monomers like this compound is highly positive. The ongoing development of sophisticated initiating systems and polymerization techniques offers powerful tools to overcome these hurdles. marketresearchintellect.comacs.org

The future of macromolecular design with monomers like this compound will likely focus on:

Precision Synthesis: Utilizing advanced living cationic polymerization techniques, potentially in combination with photoredox or organocatalysis, to synthesize well-defined homopolymers and block copolymers of this compound. acs.orgacs.orgnih.gov This will allow for the systematic investigation of structure-property relationships.

Functional Copolymers: Incorporating this compound into copolymers with functional monomers to create "smart" materials. For example, block copolymers with thermoresponsive or pH-responsive segments could lead to novel amphiphilic materials for drug delivery or separation technologies. osaka-u.ac.jp

Bio-based Analogues: Exploring the synthesis and polymerization of vinyl ether monomers derived from renewable resources, such as fatty alcohols, to create more sustainable materials with properties analogous to those expected from poly(this compound). rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.